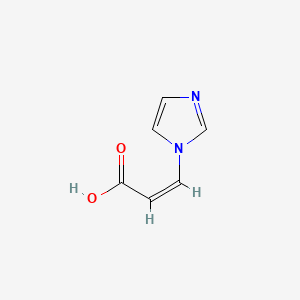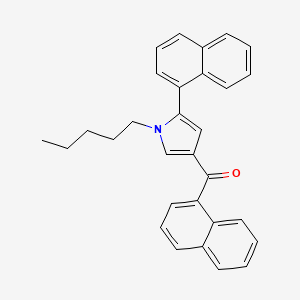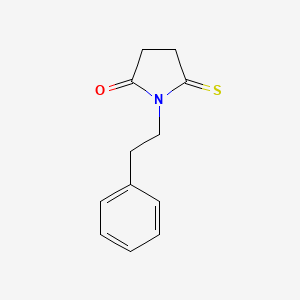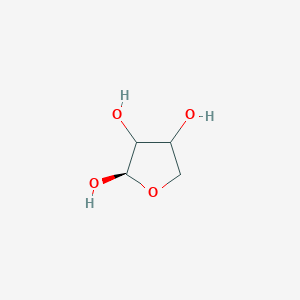
1-Methylpiperidine-2-ethanol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylpiperidine-2-ethanol-d3 is a deuterated analogue of 1-Methylpiperidine-2-ethanol. It is a stable isotope-labeled compound with the molecular formula C8H14D3NO and a molecular weight of 146.25. This compound is often used in scientific research due to its unique properties, including its role as an intermediate in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2-ethanol-d3 can be synthesized through the deuteration of 1-Methylpiperidine-2-ethanolThe reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar deuteration techniques. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and pharmaceutical applications. The production process is carried out under strict quality control measures to ensure consistency and reliability .
化学反应分析
Types of Reactions: 1-Methylpiperidine-2-ethanol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
科学研究应用
1-Methylpiperidine-2-ethanol-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antipsychotic drugs like Thioridazine.
Industry: Utilized in the production of stable isotope-labeled compounds for various industrial applications
作用机制
The mechanism of action of 1-Methylpiperidine-2-ethanol-d3 involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in the formation of active drug compounds. The deuterium atoms in its structure can influence the metabolic stability and pharmacokinetics of the resulting drugs, enhancing their efficacy and reducing side effects.
相似化合物的比较
- 1-Methylpiperidine-2-ethanol (non-deuterated)
- 1-Methylpiperidine-2-propanol
- 1-Methylpiperidine-2-butanol
Comparison: 1-Methylpiperidine-2-ethanol-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research and pharmaceutical applications. The deuterium labeling allows for precise tracking in metabolic studies and enhances the stability of the compound. Compared to its non-deuterated analogue, this compound offers improved performance in NMR spectroscopy and other analytical techniques .
属性
CAS 编号 |
1346601-98-6 |
|---|---|
分子式 |
C8H17NO |
分子量 |
146.248 |
IUPAC 名称 |
2-[1-(trideuteriomethyl)piperidin-2-yl]ethanol |
InChI |
InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3/i1D3 |
InChI 键 |
OVMRRCXDBKEQIU-FIBGUPNXSA-N |
SMILES |
CN1CCCCC1CCO |
同义词 |
2-(2-Hydroxyethyl)-1-methylpiperidine-d3; 1-Methyl-2-piperidineethanol-d3; NSC 75616-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


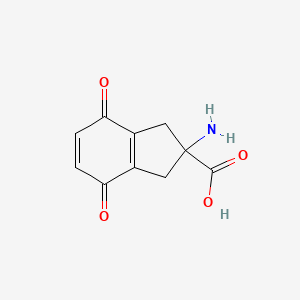
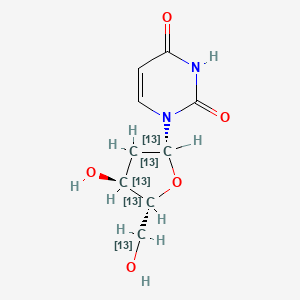
![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)
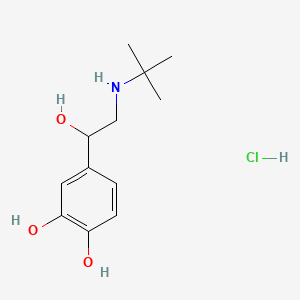
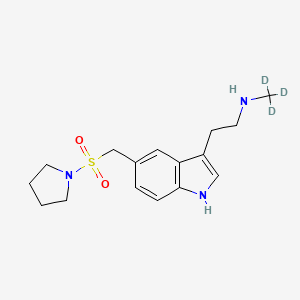
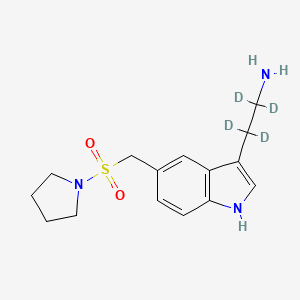
![[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate](/img/structure/B583592.png)
